molecular formula C21H23ClN2O4S B12752339 Chlorpromazine maleate CAS No. 16639-82-0

Chlorpromazine maleate

Cat. No.: B12752339
CAS No.: 16639-82-0
M. Wt: 434.9 g/mol
InChI Key: SREBWYZNQRYUHE-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpromazine maleate can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base to form chlorpromazine. This is followed by the reaction with maleic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorpromazine maleate has a wide range of scientific research applications:

Mechanism of Action

Chlorpromazine maleate exerts its effects primarily by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it has antiserotonergic and antihistaminergic properties, contributing to its anxiolytic, antidepressive, and antiaggressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorpromazine maleate is unique due to its broad spectrum of activity, affecting multiple neurotransmitter systems. It was the first antipsychotic introduced and remains a benchmark for comparing newer antipsychotic medications .

Biological Activity

Chlorpromazine maleate is a derivative of chlorpromazine, a well-known antipsychotic medication primarily used in the treatment of schizophrenia and other psychiatric disorders. This article will explore its biological activity, mechanisms of action, therapeutic applications, adverse effects, and recent research findings, including case studies and relevant data tables.

Chlorpromazine acts as an antagonist at various neurotransmitter receptors in the central nervous system (CNS), particularly:

  • Dopamine Receptors : Primarily blocks D2 receptors in the mesolimbic pathway, which is implicated in the regulation of mood and behavior. This blockade is responsible for its antipsychotic effects but can also lead to extrapyramidal side effects due to D2 receptor blockade in the nigrostriatal pathway .
  • Serotonin Receptors : It also interacts with 5-HT2 receptors, contributing to its anxiolytic and antidepressant properties .
  • Histamine Receptors : Chlorpromazine exhibits antihistaminic activity, which accounts for its sedative effects .
  • Muscarinic Receptors : The drug has anticholinergic properties that can mitigate some extrapyramidal symptoms but may lead to other side effects such as dry mouth and blurred vision .

Therapeutic Applications

This compound is utilized for various conditions:

  • Psychiatric Disorders : Primarily indicated for schizophrenia and acute psychosis, it helps manage symptoms like hallucinations and agitation .
  • Bipolar Disorder : Effective in controlling manic episodes characterized by excessive energy and impulsivity .
  • Antiemetic Use : It is employed to treat severe nausea and vomiting due to its antiemetic properties .
  • Other Uses : Chlorpromazine has been used off-label for conditions such as hiccups (singultus) and severe behavioral disturbances in children .

Adverse Effects

While chlorpromazine is effective, it is associated with several adverse effects:

  • Extrapyramidal Symptoms : These include tremors, rigidity, and tardive dyskinesia due to dopamine receptor blockade .
  • Hyperprolactinemia : Increased prolactin levels can lead to sexual dysfunction and menstrual irregularities .
  • Sedation : Its antihistaminic properties can cause significant drowsiness .
  • Thromboembolic Events : Recent studies have linked chlorpromazine use with an increased risk of venous thromboembolism (VTE), particularly in patients with prolonged immobility or other risk factors .

Research Findings

Recent studies have explored chlorpromazine's potential beyond psychiatric applications, particularly its anticancer properties.

Anticancer Activity

A study investigating chlorpromazine's effects on glioblastoma multiforme (GBM) cells found that:

  • Chlorpromazine significantly reduced cell viability in GBM cell lines.
  • It induced hyperdiploidy without increasing apoptosis, suggesting a unique mechanism of action against cancer cells.
  • The drug synergized with temozolomide, enhancing the efficacy of this first-line cancer treatment .

Case Report on Pulmonary Embolism

A notable case involved a patient treated with chlorpromazine for an acute manic episode who developed a pulmonary embolism (PE). The patient exhibited severe agitation and was administered high doses of chlorpromazine. After developing respiratory distress, investigations revealed a sub-segmental pulmonary embolus. This case highlights the need for vigilance regarding thromboembolic risks associated with chlorpromazine use, particularly in patients with additional risk factors like immobility or smoking habits .

Data Summary

Aspect Details
Primary Uses Schizophrenia, bipolar disorder, severe nausea/vomiting
Mechanism of Action D2 receptor antagonist; also affects 5-HT2, H1, and muscarinic receptors
Half-Life Approximately 30 hours
Common Side Effects Extrapyramidal symptoms, hyperprolactinemia, sedation
Anticancer Activity Reduces GBM cell viability; synergizes with temozolomide
VTE Risk Increased risk noted in prolonged use; requires monitoring

Properties

CAS No.

16639-82-0

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SREBWYZNQRYUHE-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.